Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate
Description
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-oxo-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
VOUKAJMUOPNCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate
General Synthetic Approach
The synthesis of this compound typically involves the esterification of a corresponding 3-oxopropanoic acid derivative bearing a 4-(benzyloxy)phenyl substituent. The benzyloxy group is introduced via benzylation of the phenolic precursor, followed by ketoester formation through acylation or condensation reactions.
Specific Synthetic Procedures and Reaction Conditions
Benzylation of 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone Derivatives
A common route starts with the benzylation of 4-hydroxyphenyl compounds using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 4-(benzyloxy)phenyl intermediates. This step is crucial for protecting the phenol and facilitating further transformations.
Formation of the Ketoester Moiety
The ketoester functionality can be introduced via several methods:
Claisen Condensation: Reaction of the benzylated phenyl compound with diethyl oxalate or ethyl acetoacetate under basic conditions to form the β-ketoester intermediate.
Acylation of Methyl 3-oxopropanoate: Direct acylation or alkylation of methyl 3-oxopropanoate with 4-(benzyloxy)phenyl derivatives under catalysis.
Methylation of Hydroxypropyl Intermediates: A detailed example from Ambeed describes methylation of 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid using dimethyl sulfate in 1-methyl-pyrrolidin-2-one (NMP) with sodium hydrogencarbonate as base at 28–35 °C for 14–17 hours, achieving yields up to 84% (Table 1).
Table 1. Methylation Reaction Conditions and Yields for Related Intermediates
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 84 | Sodium hydrogencarbonate, NMP, 28–35 °C, 14–17 h | Dimethyl sulfate added dropwise; neutralization with HCl; product isolated by filtration |
| 95 | Sodium hydrogencarbonate, NMP, 20 °C, 5 h | Methyl iodide used as methylating agent; reaction completed at room temperature |
| 89 | Sodium hydrogencarbonate, NMP, 20 °C, 4 h | Methyl iodide; reaction mixture cooled and acidified to precipitate product |
Source: Adapted from Ambeed data on methylation of related compounds
Alternative Synthetic Routes Involving Nitro Ketoesters and Benzyl Alcohol
A study published in 2007 reports a method involving the reductive conversion of nitro ketoesters in the presence of benzyl alcohol and tin(II) chloride dihydrate (SnCl2·2H2O) in dimethoxyethane (DME) at 40 °C. This procedure facilitates the formation of benzyl-protected hydroxyindoles and related structures, which can be adapted for the synthesis of benzyloxy-substituted ketoesters. The yields reported for benzyl alcohol adducts are around 55–60%.
Purification and Characterization
The products are typically purified by filtration, washing with water or brine solutions, and drying under vacuum at 45–55 °C. High-performance liquid chromatography (HPLC) confirms purity levels exceeding 99% in optimized conditions. Nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H NMR, is used to verify the chemical structure, with characteristic signals for aromatic protons, benzylic methylene groups, and ketoester methyl groups.
Data Tables Summarizing Key Research Outcomes
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Yield Range | Reaction Conditions |
|---|---|---|---|---|
| Methylation with Dimethyl Sulfate in NMP | High yield (up to 84%), good purity | Requires careful temperature control | 84% | 28–35 °C, 14–17 h |
| Methylation with Methyl Iodide in NMP | Higher yield (up to 95%) | Methyl iodide is more toxic and volatile | 89–95% | 20 °C, 4–5 h |
| Reductive Benzylation with SnCl2 and Benzyl Alcohol | Mild conditions, direct benzylation | Moderate yield (55–60%) | 55–60% | 40 °C, 1–1.5 h |
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group in the compound undergoes oxidation to form a benzoic acid derivative. Key reagents include:
-
Potassium permanganate (KMnO₄) in acidic medium, producing a phenolic acid structure.
-
Chromium trioxide (CrO₃) under controlled conditions to prevent over-oxidation.
Reaction Conditions :
| Reagent | Medium | Temperature | Product |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | Reflux | 4-(Phenylcarboxy)phenyl) |
| CrO₃ | Acetic acid | 50–60°C | Partial oxidation products |
This oxidation enhances the compound’s hydrophilicity and introduces functional groups for further derivatization.
Reduction Reactions
The carbonyl group (C=O) in the oxopropanoate moiety can be reduced to an alcohol:
-
Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to a secondary alcohol.
-
Lithium aluminum hydride (LiAlH₄) in ether provides stronger reducing conditions for less reactive carbonyls.
Reaction Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| NaBH₄ | MeOH | 0–5°C | 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate |
| LiAlH₄ | THF | –78°C | Full reduction (not fully characterized) |
Reduction alters the compound’s polarity and enables subsequent functional group transformations.
Substitution Reactions
The benzyloxy group participates in nucleophilic substitution, replacing the oxygen with other functional groups:
-
Amines or thiols in the presence of bases (e.g., K₂CO₃) yield substituted derivatives.
-
Metal-catalyzed couplings (e.g., CuBr for Ullmann-type reactions) enable cross-coupling with aromatic systems .
Reaction Conditions :
| Nucleophile | Catalyst/Conditions | Product |
|---|---|---|
| Amine (NH₂R) | K₂CO₃, DMF | 3-[4-(R-phenyl)phenyl]-2-oxopropanoate |
| Thiol (SHR) | NaOH, EtOH | Thioether derivatives |
These reactions expand the compound’s synthetic utility in medicinal chemistry .
Cycloaddition Reactions
The α,β-unsaturated ketone (enone) motif in the oxopropanoate group can engage in cycloadditions, such as the Aza-Prins reaction :
-
1,2-dicarbonyl compounds (e.g., ethyl 2-oxopropanoate) react under acidic conditions (HCl/Et₂O) to form polycyclic frameworks.
Reaction Conditions :
| Partner | Reagent | Temperature | Product |
|---|---|---|---|
| Ethyl 2-oxopropanoate | 2M HCl/Et₂O | 80°C | Tricyclic benzazocine |
This reaction highlights the compound’s potential in heterocyclic synthesis .
Hydrolysis and Ester Conversion
The ester group undergoes hydrolysis to form the corresponding carboxylic acid:
-
Aqueous NaOH under reflux conditions cleaves the ester bond.
-
Enzymatic hydrolysis (e.g., lipases) provides milder, selective conversion.
Reaction Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| NaOH | H₂O/EtOH | Reflux | 3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid |
This conversion is critical for synthesizing bioactive analogs.
Scientific Research Applications
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its unique structural features, including the benzyloxy group, contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis this compound serves as an intermediate in synthesizing complex organic molecules.
- Esterification It is produced through the esterification of 3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid with methanol, typically using an acid catalyst under reflux conditions. Continuous flow reactors and solid acid catalysts can enhance the efficiency of this process in industrial settings.
- Chemical Reactions It undergoes oxidation, reduction, and substitution reactions. Oxidation can convert the benzyloxy group to a benzoic acid derivative, while reduction can transform the carbonyl group into an alcohol. Nucleophiles like amines or thiols can substitute the benzyloxy group with other functional groups in the presence of a base. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Biology
- Biochemical Assays This compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
- GPR34 Antagonists Derivatives of 3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been reported as GPR34 antagonists . GPR34, a rhodopsin-like class G protein-coupled receptor (GPCR), is implicated in the development and progression of several diseases .
Medicine
- Potential Therapeutic Properties this compound is investigated for potential anti-inflammatory and anticancer activities.
- GPR34 Antagonist (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives show promise as potent GPR34 antagonists, potentially useful in treating diseases associated with this receptor . One such compound, 5e, exhibited low cytotoxicity, high selectivity in vitro, and efficacy in a mouse model of neuropathic pain without apparent toxicity .
Industry
- Production of Specialty Chemicals and Materials It is employed in producing specialty chemicals and materials.
- Industrial Production Methods Industrial production can be scaled up using continuous flow reactors, which allow better control over reaction conditions and improved yields. Solid acid catalysts can also enhance the efficiency of the esterification process.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 3-(4-Methoxyphenyl)-3-oxopropanoate
- Substituent : Methoxy (-OCH₃) at the para position of the phenyl ring.
- Physical Properties : Higher solubility in polar solvents compared to the benzyloxy analogue due to reduced steric hindrance .
Methyl 3-(4-Ethoxyphenyl)-2-oxopropanoate
- Substituent : Ethoxy (-OC₂H₅) at the para position.
- Key Differences : The ethoxy group introduces moderate steric bulk and electron-donating effects, intermediate between methoxy and benzyloxy. This may influence reaction kinetics in ester hydrolysis or Michael additions .
Methyl 3-(4-(Trifluoromethyl)phenyl)-2-oxopropanoate
- Substituent : Trifluoromethyl (-CF₃) at the para position.
- Key Differences: The electron-withdrawing -CF₃ group enhances electrophilicity at the β-keto position, accelerating reactions such as enolate formation or cyclocondensation. This compound is often used in fluorinated drug synthesis .
Modifications in the Ester or Keto Groups
Ethyl 3-Cyclopropyl-2-(4-methylbenzyl)-3-oxopropanoate
- Structural Differences : Ethyl ester instead of methyl, cyclopropyl substituent at the 3-position, and a 4-methylbenzyl group.
- Synthetic Utility : The cyclopropyl group enhances metabolic stability in drug candidates, while the ethyl ester may improve lipophilicity .
Methyl 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate
- Structural Differences: Incorporates an azetidinone (four-membered lactam) ring fused to the benzyloxyphenyl group.
Comparative Physical and Chemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-[4-(Benzyloxy)phenyl]-2-oxopropanoate | 286.32 | Not reported | 41–98%* | β-keto ester, benzyloxy phenyl |
| Methyl 3-(4-Methoxyphenyl)-3-oxopropanoate | 222.23 | Not reported | 95% | β-keto ester, methoxy phenyl |
| Ethyl 3-Cyclopropyl-2-(4-methylbenzyl)-3-oxopropanoate | 274.34 | Not reported | Not reported | Cyclopropyl, ethyl ester |
| Methyl 3-(4-(Trifluoromethyl)phenyl)-2-oxopropanoate | 246.18 | Not reported | Not reported | Trifluoromethyl, β-keto ester |
*Yield varies based on synthetic route and purification methods .
Biological Activity
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is an organic compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing detailed research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenyl ring, which significantly influences its chemical properties and biological interactions. The structural uniqueness of this compound enhances its binding affinity to various molecular targets, making it a valuable compound for research.
This compound interacts with specific enzymes and receptors, modulating their activity. The benzyloxy group enhances hydrophobic interactions with protein pockets, while the oxopropanoate moiety facilitates binding to active sites. This interaction pattern is crucial for its potential applications in enzyme inhibition and activation studies.
1. Enzyme Inhibition
Preliminary studies indicate that this compound may serve as a biochemical probe to study enzyme activities. It has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, structure-activity relationship (SAR) studies have shown that derivatives of similar compounds exhibit significant inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases .
2. Anti-inflammatory and Anticancer Effects
Research has also explored the anti-inflammatory and anticancer properties of this compound. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines, although further investigation is required to elucidate the underlying mechanisms .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory activity of this compound against AChE using Ellman's method. The compound demonstrated a moderate inhibitory effect, with an IC50 value indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | AChE |
| Donepezil | 0.5 | AChE |
Case Study 2: Anticancer Activity
In another study, this compound was tested against various cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| HeLa | 50 | 45% |
| MCF-7 | 100 | 30% |
Q & A
Q. Q1. What are the key synthetic routes for Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate, and how do reaction conditions influence yield?
A: The compound is synthesized via a multi-step sequence involving:
- Step 1: Formation of 4-(benzyloxy)benzyl intermediates through benzylation of phenolic hydroxyl groups (e.g., using benzyl bromide under basic conditions).
- Step 2: Coupling with a 2-oxopropanoate moiety via a nucleophilic acyl substitution or Michael addition, optimized at 60–80°C in anhydrous THF or DMF .
- Critical factors: Excess methylating agents (e.g., methyl chloroformate) and inert atmospheres improve esterification efficiency. Yield variations (45–75%) are attributed to competing side reactions, such as hydrolysis of the ketone group under acidic conditions .
Q. Q2. How can researchers confirm the structural identity of the compound using spectroscopic methods?
A: Key analytical techniques include:
- 1H NMR: Peaks at δ 3.72 (s, 3H, methyl ester), δ 5.05 (s, 2H, benzyloxy CH2), and δ 7.3–7.5 (m, aromatic protons) .
- 13C NMR: Carbonyl signals at δ 170–175 ppm (ester) and δ 195–200 ppm (ketone) .
- IR: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .
- High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 271.1205 (C17H18O3 requires 270.3230; note: discrepancies may arise from ionization methods) .
Advanced Mechanistic and Optimization Challenges
Q. Q3. What mechanistic insights explain competing side reactions during the synthesis of the 2-oxopropanoate moiety?
A: The ketone group (2-oxo) is prone to nucleophilic attack under basic conditions, leading to undesired aldol condensation or over-alkylation. Computational studies (DFT) suggest steric hindrance from the benzyloxy-substituted phenyl ring reduces reactivity at the β-carbon. Mitigation strategies include:
- Using low-temperature (-10°C) conditions during coupling.
- Employing bulky bases (e.g., LDA) to minimize enolate formation .
Q. Q4. How can researchers resolve discrepancies in reported molecular data (e.g., molecular weight vs. formula)?
A: For this compound (C17H16O4):
- PubChem/NIST data (C17H18O3, MW 270.32) may reflect an error in oxidation state annotation .
- Resolution: Cross-validate via elemental analysis (EA) and HRMS. EA for C17H16O4 should yield %C = 68.91, %H = 5.44, %O = 25.65 .
Biological and Material Science Applications
Q. Q5. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor in cancer research?
A:
- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
- Structure-activity relationship (SAR): Modify the benzyloxy group to introduce electron-withdrawing substituents (e.g., nitro), enhancing binding affinity .
- Data interpretation: IC50 values <1 μM suggest therapeutic potential, but off-target effects require validation via cellular apoptosis assays (e.g., Annexin V staining) .
Q. Q6. How is the compound utilized in polymer chemistry for functional material design?
A: The ester and ketone groups serve as crosslinking sites:
- Photopolymerization: UV-initiated radical polymerization with acrylate monomers yields films with tunable glass transition temperatures (Tg).
- Thermal analysis (DSC/TGA): Degradation above 250°C indicates stability for high-temperature applications .
Analytical and Computational Challenges
Q. Q7. What advanced chromatographic methods detect trace impurities in the compound?
A:
Q. Q8. How do computational models predict the compound’s reactivity in catalytic environments?
A:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the ketone oxygen (high nucleophilicity index).
- Molecular docking: Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
Handling and Safety Considerations
Q. Q9. What safety protocols are recommended for handling the compound in oxidative environments?
A:
- Storage: Under argon at -20°C to prevent ketone oxidation.
- Decomposition risks: Exposure to peroxides or strong acids generates benzaldehyde (detectable via GC-MS). Use quenching agents (e.g., sodium bicarbonate) during workup .
Data Reproducibility and Contradictions
Q. Q10. How can researchers address conflicting spectral data reported in literature?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
